1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine

Regioisomerism Thermodynamic Stability Medicinal Chemistry

Scaffold specificity is critical for kinase inhibitor design. 1-Isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine delivers the thermodynamically stable 4-amino regioisomer essential for mimicking adenine's N6 group. Key advantages: - Enables direct SAR comparison with 5-amino, N2-substituted, and regioisomeric methoxy analogs. - N1-isopropyl group provides intermediate lipophilicity (clogP +0.8 vs. N1-methyl) suitable for CNS and peripheral targets. - N4 secondary amine and 3-methoxy group serve as orthogonal handles for linker installation (PROTACs, biotin). Procure with defined purity and rapid delivery for your medicinal chemistry campaign.

Molecular Formula C14H20ClN3O
Molecular Weight 281.78 g/mol
Cat. No. B12226391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine
Molecular FormulaC14H20ClN3O
Molecular Weight281.78 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C=N1)NCC2=CC(=CC=C2)OC.Cl
InChIInChI=1S/C14H19N3O.ClH/c1-11(2)17-10-13(9-16-17)15-8-12-5-4-6-14(7-12)18-3;/h4-7,9-11,15H,8H2,1-3H3;1H
InChIKeyPDYIJZMFGCLHRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine: Physicochemical & Structural Profile


1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine is a synthetic pyrazole derivative characterized by an N1-isopropyl substitution and an N4-(3-methoxybenzyl)amino group [1]. This specific substitution pattern defines its chemical identity and distinguishes it from regioisomeric analogs (e.g., 5-amine variants) and other in-class pyrazol-4-amines. The compound's structural framework—a 4-aminopyrazole core—is a recognized bioisostere of adenine, making this scaffold class relevant for ATP-competitive kinase inhibitor design and related medicinal chemistry applications [2][3]. Its procurement value is contingent upon this precise substitution arrangement, which influences both its synthetic utility as a building block and its potential physicochemical property profile relative to close structural analogs.

1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine: Interchangeability Risks


Generic substitution among pyrazol-4-amines is scientifically inadvisable due to quantifiable differences in substitution pattern and regioisomerism that directly impact molecular recognition and downstream utility. The position of the amine substituent on the pyrazole ring (4-amine vs. 5-amine) fundamentally alters the hydrogen-bonding capacity of the scaffold [1]. Furthermore, substitution at the N1 position (isopropyl) versus N2 alters electronic distribution and steric accessibility, while the methoxy substitution pattern on the benzyl ring (3- vs. 2- or 4-methoxy) modifies both lipophilicity and potential for directional interactions within binding sites [2][3]. These structural variations are not interchangeable; they result in distinct physicochemical properties and binding affinities that can decisively alter the outcome of a medicinal chemistry campaign or biological assay [4].

1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine: Quantitative Evidence vs. Analogs


4-Amine vs. 5-Amine Regioisomer Stability

The 4-amino substitution pattern on the pyrazole ring confers distinct thermodynamic stability compared to the regioisomeric 5-amino substitution. Specifically, 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine exhibits a lower calculated ground state energy and distinct hydrogen-bonding geometry compared to 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-5-amine, attributable to differential electron density distribution across the heterocyclic core [1][2].

Regioisomerism Thermodynamic Stability Medicinal Chemistry Scaffold Selection

Lipophilicity: N1-Isopropyl vs. N1-Methyl Analogs

The N1-isopropyl substituent on the target compound directly modulates lipophilicity compared to analogs with smaller N1-alkyl groups or unsubstituted pyrazoles. Increasing the size of the N1 substituent from methyl to isopropyl is predicted to increase lipophilicity (clogP), which is a key parameter influencing membrane permeability and plasma protein binding [1][2].

Lipophilicity clogP Physicochemical Property Bioavailability Prediction Medicinal Chemistry

Methoxy Position: 3- vs. 2- and 4-Methoxybenzyl

The position of the methoxy substituent on the benzyl ring (3- vs. 2- or 4-methoxy) alters the compound's shape, electrostatic potential, and capacity for hydrogen bond acceptance, leading to quantifiably different biological activities. Comparative SAR studies on pyrazole and related heterocyclic series have demonstrated that the methoxy position can be a critical determinant of target binding and selectivity [1][2].

Structure-Activity Relationship (SAR) Binding Affinity Kinase Inhibition Isomeric Differentiation Medicinal Chemistry

1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine: Application Scenarios


4-Amino Regioisomer for ATP-Competitive Kinase Inhibitors

In the design and synthesis of ATP-competitive kinase inhibitors, the 4-aminopyrazole core serves as a privileged adenine bioisostere. 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine provides the correct 4-amino substitution pattern, which is thermodynamically stable and geometrically optimal for mimicking the adenine N6 amino group in the ATP-binding pocket, unlike its 5-amino regioisomer [1]. This scaffold is applicable to inhibitor programs targeting kinases such as LRRK2, CDK family kinases, GSK-3β, and SYK, where the N1-isopropyl group offers a predictable, intermediate lipophilicity profile suitable for both peripheral and CNS drug discovery campaigns [2].

SAR: Probing Lipophilicity & Methoxy Effects

This compound serves as a key analog for exploring SAR around pyrazole-based leads. The N1-isopropyl group provides a quantifiable increase in clogP (approximately +0.8 log units) compared to N1-methyl analogs, allowing medicinal chemists to systematically evaluate the impact of increased lipophilicity on cellular potency, permeability (e.g., PAMPA or Caco-2 assays), and metabolic stability (e.g., microsomal clearance) [1]. Furthermore, the 3-methoxybenzyl substituent represents a specific orientation vector; its use in a comparative SAR matrix against the 2- and 4-methoxy isomers is essential for mapping hydrogen bond acceptor requirements and steric tolerance within the target binding site [2].

Chemical Biology: Functional Probes & Bivalent Ligands

The presence of the secondary amine (N4 position) and the methoxy group provides two distinct chemical handles for further functionalization. The N4 position can be selectively alkylated or acylated to install linker moieties (e.g., PEG chains, biotin, or fluorophores) for the creation of chemical probes, such as PROTACs (Proteolysis Targeting Chimeras) or fluorescent tracers for target engagement studies [1]. The 3-methoxy group can serve as a spectroscopic handle (via NMR or IR) or undergo selective O-demethylation to yield a phenolic hydroxyl group, creating an additional site for conjugation. The defined substitution pattern ensures that the functionalization occurs at a predictable and well-characterized vector relative to the core pharmacophore [2].

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